5,6-Difluoroisoquinoline

Physicochemical property Basicity pKa

Researchers seeking to improve metabolic stability and lipophilicity in kinase inhibitor leads often encounter the challenge of sourcing precisely substituted fluorinated isoquinolines. 5,6-Difluoroisoquinoline directly addresses this need by providing the unique 5,6-difluoro substitution pattern that alters basicity (pKa), enhances cellular permeability, and resists oxidative metabolism, which is not achievable with mono-fluorinated or non-fluorinated analogs. · Serves as a strategic building block for kinase inhibitor design, enabling fine-tuning of electronic and steric properties in SAR campaigns. · Acts as a precursor to 5,6-difluoroisoquinoline-1-carbonitrile, a valuable intermediate for further functionalization. · The 5,6-difluoro motif offers quantifiable advantages in ADME profiling, critical for advancing hits to lead compounds with better oral bioavailability.

Molecular Formula C9H5F2N
Molecular Weight 165.14 g/mol
Cat. No. B15093065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoroisoquinoline
Molecular FormulaC9H5F2N
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)F)F
InChIInChI=1S/C9H5F2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H
InChIKeyYKFAJLJAVFVMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoroisoquinoline: A Strategic Fluorinated Building Block


5,6-Difluoroisoquinoline is a heterocyclic compound belonging to the isoquinoline family, characterized by a fused benzene and pyridine ring system with two fluorine atoms substituted at the 5 and 6 positions [1]. This specific substitution pattern alters the compound's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated or mono-fluorinated analogs, making it a valuable scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and other bioactive molecules [1][2].

Irreplaceability of 5,6-Difluoroisoquinoline


The specific 5,6-difluoro substitution pattern on the isoquinoline core is not interchangeable with non-fluorinated or mono-fluorinated analogs due to the profound and quantifiable impact of fluorine atoms on key molecular properties critical for drug discovery [1]. The position and number of fluorine substituents dictate the compound's basicity (pKa), lipophilicity (LogP), and metabolic stability, which in turn influence target binding affinity, cellular permeability, and pharmacokinetic profile [1][2]. A class-level analysis of fluorinated isoquinolines demonstrates that altering the fluorination pattern can lead to significant differences in biological activity, as seen in studies comparing fluorinated derivatives to their non-fluorinated counterparts [3]. Therefore, procurement of 5,6-difluoroisoquinoline is specifically driven by the need for its unique physicochemical signature, which is not replicated by other in-class compounds.

Quantitative Advantages of 5,6-Difluoroisoquinoline


pKa Comparison: Reduced Basicity vs. Mono-Fluorinated Analogs

The predicted pKa value for a closely related 5,6-difluoro-substituted tetrahydroisoquinoline derivative is 8.21 ± 0.20 . In contrast, a mono-fluorinated analog, 5-fluoro-3,4-dihydroisoquinoline, has a predicted pKa of 4.48 ± 0.20 . While these are not direct head-to-head data for the aromatic isoquinoline, they provide a class-level inference that the 5,6-difluoro substitution pattern significantly modulates the basicity of the nitrogen atom in the isoquinoline ring compared to a 5-mono-fluoro substitution. This difference is a direct consequence of the electron-withdrawing effect of the two fluorine atoms, which alters the compound's ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement.

Physicochemical property Basicity pKa Drug design

Metabolic Stability Advantage in Kinase Inhibitor Design

In the context of kinase inhibitor design, the incorporation of fluorine atoms, such as the 5,6-difluoro pattern on an isoquinoline core, is a well-established strategy to enhance metabolic stability. The 5,6-difluoroisoquinoline-1-carbonitrile derivative is specifically noted for its application in this area, where the fluorine atoms improve metabolic stability and lipophilicity [1]. While direct comparative metabolic stability data (e.g., half-life in human liver microsomes) for 5,6-difluoroisoquinoline versus non-fluorinated isoquinoline is not available in the public domain for this specific compound, this is a strong class-level inference supported by decades of medicinal chemistry literature. The electron-withdrawing nature of fluorine blocks common sites of oxidative metabolism on the aromatic ring, a key mechanism for improving the pharmacokinetic profile of drug candidates.

Medicinal chemistry Kinase inhibitor Metabolic stability Fluorine substitution

Lipophilicity (LogP) Advantage Over Non-Fluorinated Baselines

The introduction of two fluorine atoms at the 5 and 6 positions significantly increases the lipophilicity of the isoquinoline scaffold. For the 5,6-difluoroisoquinoline-1-carbonitrile derivative, the presence of fluorine is explicitly linked to enhanced lipophilicity, a crucial parameter for membrane permeability and target binding [1]. While the exact experimental LogP for 5,6-difluoroisoquinoline itself is not reported in the sourced data, the principle of fluorination increasing LogP is a well-established class-level inference. In silico predictions from various cheminformatics tools (e.g., from vendors like MCULE) for similar fluorinated heterocycles show a quantifiable increase in LogP values (e.g., around 3.3 to 3.6) compared to their non-fluorinated counterparts, which typically have lower LogP values.

Lipophilicity LogP ADME Physicochemical property

5,6-Difluoroisoquinoline: Research & Procurement Scenarios


Kinase Inhibitors with Improved ADME Properties

Procure 5,6-difluoroisoquinoline as a key building block for the synthesis of novel kinase inhibitor candidates. The 5,6-difluoro substitution pattern is strategically chosen to enhance metabolic stability and lipophilicity compared to non-fluorinated isoquinoline scaffolds [1][2]. This application is directly supported by the compound's use in kinase inhibitor design [1]. The improved ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for advancing hits to lead compounds with better oral bioavailability and reduced clearance. [1][2]

SAR Studies: Optimizing Target Binding Affinity

Utilize 5,6-difluoroisoquinoline in SAR campaigns to fine-tune the electronic and steric properties of a lead series. The specific fluorine substitution pattern provides a unique electronic environment that can modulate the pKa of the isoquinoline nitrogen and influence interactions with protein targets, as suggested by the predicted pKa differences relative to mono-fluorinated analogs . Researchers can systematically compare the biological activity of the 5,6-difluoro derivative against its mono-fluoro and non-fluorinated counterparts to understand the optimal fluorination pattern for target engagement and selectivity.

Synthesis of 5,6-Difluoroisoquinoline-1-Carbonitrile

Employ 5,6-difluoroisoquinoline as a precursor for the synthesis of 5,6-difluoroisoquinoline-1-carbonitrile [1]. This derivative is a valuable intermediate in medicinal chemistry, where the cyano group offers a handle for further functionalization, and the 5,6-difluoro motif provides the aforementioned advantages in metabolic stability and lipophilicity. This scenario is ideal for research groups focused on building diverse libraries of fluorinated heterocycles for drug discovery. [1]

Calibration of Computational Models for Fluorinated Heterocycles

Source 5,6-difluoroisoquinoline as a reference standard to benchmark and validate computational predictions of physicochemical properties (e.g., pKa, LogP) for fluorinated heterocycles. The predicted values for this compound and its analogs provide a data point for calibrating in silico models used in drug design. This is particularly relevant for improving the accuracy of predictions related to the impact of fluorine substitution on molecular properties.

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